5-Bromo-1-hexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAXFFLNNULCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963400 | |
| Record name | 5-Bromohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4558-27-4 | |
| Record name | 5-Bromo-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004558274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes to 5 Bromo 1 Hexene
Direct Synthetic Strategies for Alkenyl Bromides
Direct methods for the synthesis of 5-Bromo-1-hexene often involve the introduction of a bromine atom into a six-carbon backbone containing a terminal double bond. These strategies can be broadly categorized into radical bromination and functional group interconversions.
Radical Bromination Pathways of Unsaturated Hydrocarbons
Radical bromination offers a direct route to alkenyl bromides. The reaction of 1-hexene (B165129) with a brominating agent under UV light is an example of a radical bromination pathway. chegg.com This process proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of the bromine molecule. byjus.com The resulting bromine radical can then abstract a hydrogen atom from the allylic position of the alkene, leading to the formation of a resonance-stabilized allylic radical. Subsequent reaction of this radical with a bromine molecule furnishes the desired this compound. It is important to control the reaction conditions to favor allylic substitution over addition across the double bond. quora.com
Another approach involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a diene. For instance, the reaction of 1,5-hexadiene (B165246) with HBr in the presence of peroxides proceeds via a radical addition mechanism to yield this compound. masterorganicchemistry.com The peroxide initiates the formation of a bromine radical, which adds to one of the double bonds to form the more stable secondary radical, ultimately leading to the anti-Markovnikov product. masterorganicchemistry.com A literature example describes the reaction of 1,5-hexadiene with hydrogen bromide in acetic acid at 25°C to produce this compound. lookchem.com
Functional Group Interconversions Leading to this compound
Functional group interconversion provides a versatile strategy for the synthesis of this compound from other functionalized precursors. imperial.ac.uk A common precursor is 5-hexen-1-ol (B1630360). The conversion of the hydroxyl group to a bromide can be achieved using various brominating agents. For example, reaction with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) can effectively replace the hydroxyl group with a bromine atom. ub.edu
Another relevant precursor is 6-bromo-1-hexanol (B126649), which can be synthesized from 1,6-hexanediol. stackexchange.comsigmaaldrich.com The selective bromination of one hydroxyl group is a key challenge in this approach. stackexchange.com Once obtained, the hydroxyl group of 6-bromo-1-hexanol can be transformed into a leaving group, followed by elimination to introduce the double bond.
Derivatization from Related Precursors in Multistep Syntheses
Multistep syntheses often provide access to this compound from readily available starting materials. A notable example is the synthesis from 6-bromo-1-hexene (B1265582). google.comguidechem.com Although seemingly a simple isomerization, this transformation typically involves a sequence of reactions. For instance, 6-bromo-1-hexene can be converted to a Grignard reagent, which can then undergo a series of steps to reposition the double bond. sigmaaldrich.com
Another multistep approach could start from 1,6-hexanediol. This diol can be monobrominated to form 6-bromo-1-hexanol. stackexchange.comsigmaaldrich.com The remaining hydroxyl group can then be oxidized to an aldehyde, which can then undergo a Wittig reaction to introduce the terminal double bond, yielding 6-bromo-1-hexene. Subsequent isomerization, as mentioned earlier, would lead to this compound.
The synthesis of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane (B145557) using N,N-dimethylformamide (DMF) and a catalyst provides a template for a potential synthesis of this compound from 1,6-dibromohexane. google.comchemicalbook.comchemicalbook.com The reaction involves an elimination process facilitated by the solvent and catalyst.
Exploration of Catalytic and Environmentally Benign Synthetic Protocols
Recent research has focused on developing more sustainable and environmentally friendly methods for bromination reactions. The use of a hydrogen peroxide-HBr system "on water" represents a green approach to electrophilic and radical bromination. researchgate.net This system avoids the use of harsh organic solvents and metal catalysts. researchgate.net
Catalytic methods are also being explored to improve the efficiency and selectivity of these transformations. For example, the reduction of 6-bromo-1-hexene can be catalyzed by electrogenerated nickel(I) salen complexes. researchgate.net While this specific reaction leads to reduction products, the principles of using transition metal catalysts could be applied to develop catalytic methods for the isomerization of 6-bromo-1-hexene to this compound.
Applications in Complex Molecule Synthesis and Advanced Materials
Role in Total Synthesis of Natural Products and Biologically Active Compounds
5-Bromo-1-hexene serves as a key intermediate for introducing the hexenyl functional group, a common structural motif in a variety of natural products and molecules with significant biological activity.
While this compound itself is achiral, it is a precursor for generating chiral molecules through asymmetric reactions. A notable application involves its conversion into a Grignard reagent, which can then participate in stereoselective transformations. Research has explored the reaction of 6-bromo-1-hexene (B1265582) with magnesium to form the corresponding Grignard reagent. researchgate.netsigmaaldrich.com The subsequent development of methods for preparing enantiomerically and diastereomerically enriched secondary alkylmagnesium reagents allows for their use in highly stereoselective reactions, such as electrophilic aminations to produce α-chiral amines with high enantiomeric excess. researchgate.net These chiral organometallic building blocks are pivotal in constructing complex, optically active products from common starting materials. researchgate.net
The compound is widely used to introduce the 5-hexenyl side chain via nucleophilic substitution, where the bromide acts as a leaving group. This strategy is evident in the synthesis of various complex molecules. For instance, its close analog, 5-bromo-1-pentene (B141829), has been employed as a starting material in the total synthesis of DL-histrionicotoxin, a neurotoxin with a unique spirocyclic amine structure. Similarly, 5-bromo-1-pentene was used in the stereoselective synthesis of 7α-(3-carboxypropyl) estradiol, demonstrating the utility of these bromoalkenes in modifying steroid scaffolds. The hexenyl moiety itself can be further elaborated through reactions at the terminal double bond, providing a route to more complex functional groups. A method for synthesizing 5-hexene-1-alcohol from 6-bromo-1-hexene highlights the conversion of the bromide to other functional groups while preserving the alkene for subsequent transformations. google.com
Examples of Syntheses Involving Bromoalkene Building Blocks
| Target Molecule | Bromoalkene Used | Role of Bromoalkene | Reference |
|---|---|---|---|
| DL-Histrionicotoxin | 5-Bromo-1-pentene (analog) | Starting material for building the spiropiperidine core. | |
| 7α-(3-carboxypropyl) estradiol | 5-Bromo-1-pentene (analog) | Used for stereoselective alkylation to introduce a functionalized side chain. | |
| 5-Hexene-1-alcohol | 6-Bromo-1-hexene | Starting material for conversion to the corresponding alcohol. | google.com |
| N-(5-Hexenyl)-4-bromo-1,8-naphthalimide | 6-Bromo-1-hexene | Alkylating agent to attach the hexenyl group to the naphthalimide nitrogen. | rsc.org |
As a Chiral Building Block in Asymmetric Synthesis
Utilization in the Synthesis of Pharmaceutical and Agrochemical Intermediates
This compound is a crucial intermediate in the fine chemical industry for producing pharmaceuticals and agrochemicals. nbinno.comindustrytoday.co.uk Its selective reactivity allows for the precise construction of complex molecular architectures required in drug molecules and biologically active compounds for agriculture. industrytoday.co.uk The ability to introduce a hexenyl group is valuable for creating compounds with specific long-chain alkyl functionalities or for building cyclic structures with targeted biological activity against pests or diseases. industrytoday.co.uk The compound's dual functionality is exploited to connect different molecular fragments or to serve as a foundational piece that is elaborated into a more complex active ingredient. bloomtechz.comcymitquimica.com For example, it is used in the preparation of intermediates like 6-bromo-1,2-epoxyhexane, which can be further functionalized. sigmaaldrich.com
Polymer Chemistry and Material Science Applications
The presence of a polymerizable terminal alkene and a functionalizable bromide group makes this compound a valuable monomer and building block in material science.
This compound can be used as a monomer in polymerization reactions to create polymers with pendant functional groups. For example, it can be used to synthesize functionalized polymers that are useful in applications such as surface modification or water treatment. industrytoday.co.ukchemicalbull.com A specific application involves the reaction of 6-bromo-1-hexene with 4-bromo-1,8-naphthalimide to produce N-(5-hexenyl)-4-bromo-1,8-naphthalimide. rsc.org This resulting monomer, containing a polymerizable hexenyl group, can then be used in polymerization reactions to create advanced materials with specific optical or electronic properties. rsc.org The bromide on the monomer or polymer can be subsequently modified, allowing for the synthesis of a wide range of functional materials.
Applications in Polymer Synthesis
| Polymer/Monomer System | Role of this compound | Potential Application | Reference |
|---|---|---|---|
| N-(5-Hexenyl)-4-bromo-1,8-naphthalimide | Reactant to synthesize the functional monomer. | Advanced materials with specific photophysical properties. | rsc.org |
| Copolymer with Diallyldimethylammonium chloride | Reactant to form functionalized polymers. | Water treatment, surface modification. | chemicalbull.com |
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and this compound, with its terminal alkene, is an excellent substrate for these transformations. sci-hub.se In cross-metathesis, this compound can react with another olefin in the presence of a catalyst, such as a Grubbs' catalyst, to form a new, longer-chain olefin. This reaction is a key strategy for macromolecular construction. For example, the cross-metathesis of a derivative like 5-hexenyl acetate (B1210297) with 1-hexene (B165129) can produce 5-decenyl acetate, a component of some insect pheromones. google.com This approach, driven by the removal of a volatile byproduct like ethylene (B1197577), is a cornerstone of Acyclic Diene Metathesis (ADMET) polymerization, which uses diene monomers to construct long polymer chains. researchgate.net The reactivity of this compound in these reactions allows for the synthesis of well-defined oligomers and polymers with bromine functionalities at specific locations, which can then be used for further chemical modifications.
Development of Specialty Monomers for Controlled Polymerizations
This compound serves as a highly versatile bifunctional monomer in the synthesis of advanced polymeric materials. innospk.com Its chemical structure is uniquely equipped with two distinct reactive sites: a terminal carbon-carbon double bond (C=C) and a primary alkyl bromide (-Br). This duality allows it to be strategically employed in controlled polymerization techniques to create specialty polymers with precisely engineered architectures and functionalities. The alkene group enables its participation in polymerization to form the main polymer backbone, while the bromo group acts as a latent functional handle for subsequent chemical transformations or as an initiation site for grafting secondary polymer chains. innospk.comrsc.org
The utility of this compound is particularly evident in controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP). cmu.eduacs.org These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). acs.org The presence of the bromo-functional group on the monomer is crucial, as it can be preserved during the initial polymerization of the alkene and then utilized to initiate the growth of other polymer chains, leading to the formation of complex structures like graft copolymers. rsc.orgcmu.edu
Research has demonstrated the successful incorporation of this compound into various polymer structures. For instance, it has been used in the copolymerization of ethylene catalyzed by α-diimine nickel(II) catalysts, yielding high molecular weight copolymers. researchgate.net In these reactions, this compound acts as a comonomer that introduces functional handles (the bromo groups) along the polyethylene (B3416737) backbone. researchgate.netmdpi.com
A significant application of this compound is in the synthesis of graft copolymers. In one approach, a monomer containing the this compound moiety is first synthesized and polymerized. The resulting polymer backbone, now decorated with pendant bromo groups, serves as a macroinitiator for a subsequent ATRP reaction. This "grafting-from" method allows for the growth of side chains of a different monomer, such as methyl methacrylate (B99206) (MMA), from the main chain. This process yields well-defined graft copolymers where the length and density of the grafted chains can be controlled. rsc.org
The table below summarizes findings from a study where a main-chain fluoropolymer containing units derived from 6-bromo-1-hexene was used as a macroinitiator for the ATRP grafting of poly(methyl methacrylate) (PMMA).
| Entry | Macroinitiator | Monomer | Time (h) | Conversion (%) | Mn,GPC (g/mol) | Dispersity (Đ) |
|---|---|---|---|---|---|---|
| 1 | P(DFH-co-BHE) | MMA | 12 | 15.8 | 28,300 | 1.53 |
| 2 | P(DFH-co-BHE) | MMA | 24 | 23.7 | 36,400 | 1.64 |
| 3 | P(DFH-co-BHE) | MMA | 40 | 35.5 | 47,100 | 1.75 |
Mn,GPC = Number-average molar mass determined by Gel Permeation Chromatography. Đ = Molar mass dispersity. Reaction Conditions: T = 55 °C, Solvent = 1,4-dioxane/methanol mixture. P(DFH-co-BHE) is the bromo-functionalized macroinitiator. rsc.org
Similarly, research into the copolymerization of 1-hexene with methyl methacrylate (MMA) using dinuclear Ni-based catalysts (BNC1) has shown high catalytic activity. While this specific study used 1-hexene, related work highlights the efficiency of similar catalysts for copolymerizing ethylene with polar monomers like 6-bromo-1-hexene, indicating the broader applicability of this monomer in coordination polymerization. researchgate.net
| Catalyst | Comonomer | Activity (g P·mol⁻¹Ni·h⁻¹) | Mw (kg/mol) |
|---|---|---|---|
| BNC1 | 1-Hexene / MMA | 6.9 x 10⁴ | 110.1 |
Mw = Weight-average molecular weight.
The ability to incorporate this compound into polymer chains via controlled methods opens pathways for developing advanced materials where the bromine functionality can be converted into other groups (e.g., azides, amines, or ethers), thereby tailoring the final properties of the material for specific high-performance applications. rsc.orgchemicalbull.com
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Mechanisms and Product Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. In the context of reactions involving 5-bromo-1-hexene, ¹H and ¹³C NMR are fundamental for confirming the structure of starting materials, intermediates, and final products.
For instance, in the electrochemical bromohydroxylation of an alkene like styrene, ¹H NMR is used to determine the yield of the resulting 2-bromo-1-phenylethan-1-ol. rsc.org The chemical shifts (δ) and coupling constants (J) of the protons provide definitive information about their chemical environment and spatial relationships. For example, the spectrum of 2-bromo-1-phenylethan-1-ol shows distinct signals for the different protons, allowing for unambiguous structure confirmation. rsc.org Similarly, ¹³C NMR provides information on the carbon framework of the molecule. rsc.org
In studies of reaction mechanisms, such as palladium-catalyzed cross-coupling reactions, NMR is crucial for analyzing the product distribution at various temperatures. uzh.ch This allows for the optimization of reaction conditions by identifying the temperature at which the desired product is formed with minimal byproducts. uzh.ch
The following table summarizes typical ¹H NMR spectral data for a related bromoalkane, which can be used as a reference for interpreting the spectra of this compound and its derivatives.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 5.8 | ddt | 17.0, 10.2, 6.7 |
| H-2 | 5.0 | m | |
| H-3 | 2.1 | m | |
| H-4 | 1.9, 1.7 | m | |
| H-5 | 4.1 | m | |
| H-6 (CH₃) | 1.7 | d | 6.8 |
Note: This is a representative table based on typical values for bromoalkenes and may not correspond to an exact experimental spectrum of this compound.
Mass Spectrometry (MS) for Reaction Monitoring and High-Resolution Product Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for determining the molecular weight of compounds and for obtaining structural information through fragmentation patterns.
In the context of this compound, with a molecular formula of C₆H₁₁Br and a molecular weight of 163.06 g/mol , electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that can be used for its identification. nist.govnih.gov The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound. nist.gov
High-resolution mass spectrometry (HRMS) is particularly valuable for the unambiguous determination of the elemental composition of reaction products. This is crucial in complex reaction mixtures where multiple products with similar nominal masses may be present. For example, in cross-coupling reactions, HRMS can confirm the exact mass of the desired product, distinguishing it from potential side products. uzh.ch
Furthermore, MS techniques, such as those coupled with ultra-high-performance liquid chromatography (UHPLC-(+)-MS), can be used for real-time reaction monitoring to determine the consumption of starting materials and the formation of products. uzh.ch This allows for precise control over reaction times and conditions.
| Technique | Application | Information Obtained |
| Electron Ionization-Mass Spectrometry (EI-MS) | Compound Identification | Molecular weight and fragmentation pattern nist.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Product Analysis | Precise elemental composition uzh.ch |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction Monitoring | Real-time tracking of reactants and products nih.gov |
Chromatographic Techniques (GC, HPLC) for Reaction Kinetics and Product Purity Assessment
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed in the study of reactions involving this compound.
GC is particularly suitable for analyzing volatile compounds like this compound and its reaction products. It can be used to monitor the progress of a reaction by taking aliquots at different time intervals and analyzing the composition of the mixture. This data is crucial for determining reaction kinetics. For instance, in the metallocene-catalyzed polymerization of 1-hexene (B165129), NMR spectroscopy was used to examine the reaction kinetics, a technique that can be similarly applied to reactions of this compound. mdpi.com
HPLC is a versatile technique used for the separation and purification of a wide range of organic compounds. In the context of reactions involving this compound, HPLC is used to assess the purity of the final products. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reactions before scaling up purification by column chromatography. rsc.org
| Technique | Application | Key Findings/Purpose |
| Gas Chromatography (GC) | Reaction Kinetics | Monitoring the disappearance of reactants and appearance of products over time. |
| High-Performance Liquid Chromatography (HPLC) | Product Purity | Quantifying the purity of the isolated product. |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction completion and product formation. rsc.org |
| Column Chromatography | Product Purification | Separation of the desired product from unreacted starting materials and byproducts. rsc.org |
Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy, Temperature-Programmed Desorption) for Heterogeneous Reactions
When this compound is involved in heterogeneous reactions, particularly those occurring on solid surfaces, specialized surface-sensitive analytical techniques are required to understand the chemical transformations at the interface.
X-ray Photoelectron Spectroscopy (XPS) is a surface-specific technique that provides information about the elemental composition and chemical states of the atoms on a surface. libretexts.org For instance, the thermal chemistry of 6-bromo-1-hexene (B1265582) on a Nickel (100) surface was studied using XPS to monitor the changes in the surface composition as a function of temperature. sigmaaldrich.comscientificlabs.comacs.org This technique can identify the presence of bromine, carbon, and nickel on the surface and can distinguish between different chemical states, providing insights into bond-breaking and bond-forming processes.
Temperature-Programmed Desorption (TPD) is another powerful technique for studying surface reactions. libretexts.org In a TPD experiment, the temperature of the surface is increased in a controlled manner, and the molecules that desorb from the surface are detected by a mass spectrometer. The desorption temperature provides information about the strength of the interaction between the adsorbate and the surface, while the identity of the desorbed molecules reveals the products of surface reactions. Studies on 6-bromo-1-hexene on Ni(100) have utilized TPD to identify the products desorbing from the surface after thermal activation. sigmaaldrich.comscientificlabs.comacs.org
| Technique | Application in Heterogeneous Catalysis | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of surface composition and chemical states. sigmaaldrich.comscientificlabs.comacs.org | Elemental identification, oxidation states, and chemical environment of surface species. |
| Temperature-Programmed Desorption (TPD) | Identification of surface reaction products and their desorption kinetics. sigmaaldrich.comscientificlabs.comacs.org | Adsorption energies, reaction pathways, and product distribution. |
Theoretical and Computational Studies of 5 Bromo 1 Hexene Reactivity
Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Analysis and Transition State Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions involving 5-bromo-1-hexene. By modeling the potential energy surface, researchers can identify reaction intermediates, locate transition states, and calculate activation energies, thereby providing a comprehensive understanding of reaction pathways.
One of the key reactions of this compound is its potential for intramolecular radical cyclization. The formation of a 5-hexenyl radical from this compound can lead to the formation of five- or six-membered rings. DFT calculations can be employed to study the thermodynamics and kinetics of these cyclization reactions. For instance, studies on the analogous 5-hexenyl radical have shown that the exo cyclization to form a cyclopentylmethyl radical is generally favored over the endo cyclization to form a cyclohexyl radical. scirp.org
Computational studies have revealed that these exothermic cyclizations are characterized by an early transition state. The preference for the exo pathway is often attributed to more favorable conformational and steric factors in the transition state geometry. scirp.org DFT calculations can precisely model these transition states, providing data on bond lengths, angles, and vibrational frequencies.
Below is a table summarizing representative calculated energetic data for the cyclization of a generic 5-hexenyl radical, which serves as a model for the radical derived from this compound.
| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Calculated ΔGrxn (kcal/mol) |
| 5-exo-trig Cyclization | 7.5 | -8.7 |
| 6-endo-trig Cyclization | 9.8 | -1.5 |
| Table 1: Representative DFT-calculated free energy of activation (ΔG‡) and reaction free energy (ΔGrxn) for the cyclization of a 5-hexenyl radical. These values illustrate the kinetic and thermodynamic preference for the five-membered ring formation. Data adapted from computational studies on 5-hexenyl radical cyclizations. scirp.org |
Furthermore, DFT can be used to analyze other reaction types, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic addition to the double bond. For instance, in a nickel-catalyzed cross-coupling reaction, DFT calculations can help to elucidate the mechanism, which may involve oxidative addition, transmetalation, and reductive elimination steps. acs.org The calculated energy barriers for each step can identify the rate-determining step of the catalytic cycle. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its flexible six-carbon chain, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules. cresset-group.commdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. calcus.cloud
MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules or a mixture with other reactants and solvents, one can analyze the radial distribution functions to understand how the molecules pack and interact with each other. This is particularly important for understanding solvent effects on reaction rates and selectivities.
Prediction of Structure-Reactivity Relationships and Selectivity Profiles
Computational chemistry provides a framework for establishing quantitative structure-activity relationships (QSAR) and predicting the selectivity of reactions involving this compound. dntb.gov.uagithub.com By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric parameters, it is possible to build models that correlate these descriptors with reactivity. nih.gov
For electrophilic addition reactions to the double bond of this compound, computational models can predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition). This is typically done by calculating the relative stability of the possible carbocation intermediates or by analyzing the distribution of the highest occupied molecular orbital (HOMO). nih.gov
In the case of radical reactions, such as the intramolecular cyclization, computational studies have been instrumental in refining the understanding of selectivity rules like the Baldwin-Beckwith rules. While the 5-exo-trig cyclization is generally favored, computational models can predict how substituents on the alkene or the radical center can influence the selectivity, sometimes favoring the 6-endo-trig pathway. researchgate.net
The following table outlines how different computational approaches can be used to predict selectivity in various reactions of this compound.
| Reaction Type | Selectivity to Predict | Computational Approach | Key Descriptors |
| Electrophilic Addition | Regioselectivity | DFT, Semi-empirical methods | Stability of carbocation intermediates, HOMO orbital coefficients |
| Radical Cyclization | Exo vs. Endo | DFT, Molecular Mechanics | Transition state energies, steric hindrance in transition states |
| Nucleophilic Substitution | SN1 vs. SN2 | DFT with solvation models | Stability of carbocation intermediate, energy of transition state |
| Cross-Coupling | Regioselectivity | DFT | Ligand-substrate interaction energies, steric maps |
| Table 2: Computational approaches for predicting selectivity in reactions of this compound. |
In Silico Modeling for Catalyst Design and Optimization in Reactions Involving Bromoalkenes
The principles of in silico catalyst design can be effectively applied to reactions involving this compound, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or hydrofunctionalization reactions. indiascienceandtechnology.gov.in Computational modeling allows for the high-throughput screening of virtual libraries of catalysts, saving significant time and resources compared to experimental approaches. dntb.gov.ua
The process of in silico catalyst design typically involves the following steps:
Mechanism Elucidation: Using DFT to understand the detailed mechanism of the catalytic cycle with a model catalyst.
Descriptor Identification: Identifying key electronic and steric properties of the catalyst that influence its activity and selectivity. This could include parameters like the Tolman electronic parameter (TEP) or the bite angle of a bidentate ligand.
Virtual Screening: Creating a virtual library of potential catalysts by systematically modifying the ligands or metal center. The performance of each catalyst is then predicted using the established descriptors or through rapid computational methods.
Rational Design: Based on the screening results, new catalysts with optimized properties are designed. For example, in a Suzuki coupling reaction with this compound, one could computationally design phosphine (B1218219) ligands with specific steric bulk and electronic properties to enhance the rate of oxidative addition or reductive elimination. nih.gov
Machine learning models can also be trained on computational and experimental data to predict catalyst performance, further accelerating the design process. rsc.org For instance, a model could be developed to predict the enantioselectivity of an asymmetric reaction involving this compound based on the structural features of a chiral catalyst. acs.org The ultimate goal is to use computational tools to identify promising catalyst candidates for experimental validation, leading to the development of more efficient and selective transformations for bromoalkenes like this compound. nih.gov
Emerging Research Trends and Future Perspectives
Development of Novel Organocatalytic and Metal-Free Systems for 5-Bromo-1-hexene Transformations
Recent research has emphasized the development of organocatalytic and metal-free systems for the transformation of this compound, moving away from traditional metal-based catalysts. These newer methods aim to provide more sustainable and cost-effective synthetic routes.
A notable example is the use of this compound in photocatalytic Minisci-type C-H functionalization of heteroarenes. chemrxiv.org This reaction, conducted with blue LEDs as the light source, generates carbon-centered alkyl radicals from non-activated alkyl bromides like this compound. chemrxiv.org The process is facilitated by a combination of photoredox catalysis and bromide anion co-catalysis in aqueous micellar solutions, avoiding the need for stoichiometric radical promoters, oxidants, or acids. chemrxiv.org A radical-clock experiment using this compound confirmed the formation of carbon-centered radicals, which undergo a rapid 5-exo-trig cyclization to form a cyclopentane (B165970) ring. chemrxiv.orgchemrxiv.org
Another area of development involves the use of heterogeneous organocatalysts for C-C bond formation. researchgate.net For instance, light-driven organocatalysts have been employed for the perfluoroalkylation of various organic molecules, including those derived from this compound. researchgate.net These reactions can be triggered by natural sunlight, offering a green and sustainable approach to synthesizing valuable perfluoroalkylated intermediates. researchgate.net
The following table summarizes a key organocatalytic reaction involving this compound:
| Reaction Type | Catalyst System | Key Features | Ref |
| Photocatalytic Minisci C-H Alkylation | [Ir(dtbbpy)(ppy)2]PF6 / NaBr / CBr4 (co-catalyst) in micellar solution | Metal-free radical generation, avoids stoichiometric oxidants, proceeds in aqueous media. | chemrxiv.orgchemrxiv.org |
Integration of this compound Chemistry into Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. scispace.comrsc.org The integration of this compound chemistry into these systems is an emerging trend aimed at developing more efficient and sustainable synthetic processes. sci-hub.se
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly reactive intermediates or exothermic reactions. rsc.org For reactions involving this compound, this can lead to higher yields and selectivities while minimizing the formation of byproducts. scispace.com For example, the electrochemical bromination of alkenes has been successfully demonstrated in a flow reactor, allowing for the synthesis of dibromides, bromohydrins, and other functionalized products in good to excellent yields under single-pass conditions. rsc.org This approach allows for the in situ generation of reactive bromine from hydrobromic acid, enhancing safety by avoiding the storage and handling of hazardous reagents. rsc.org
The "numbering-up" or "scaling-out" principle of microreactors, where production is increased by running multiple reactors in parallel, allows for flexible and scalable manufacturing without the need for re-optimization of reaction conditions. scispace.com This is particularly advantageous for the synthesis of fine chemicals and pharmaceutical intermediates derived from this compound.
Exploration of Bio-Catalytic and Enzyme-Mediated Reactions for Selective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers high selectivity and mild reaction conditions. mdpi.com The exploration of enzyme-mediated reactions for the selective transformation of this compound and related bromoalkenes is a promising area of research.
Enzymes such as haloalkane dehalogenases are capable of cleaving carbon-halogen bonds, offering a potential route for the transformation of this compound into other functionalized compounds like 5-hexen-1-ol (B1630360). uni-greifswald.de While direct enzymatic reactions on this compound are still an area of active research, related transformations highlight the potential. For instance, a method for synthesizing 5-hexen-1-ol from 6-bromo-1-hexene (B1265582) has been developed, though it utilizes a chemical catalyst. google.com
Furthermore, the combination of biocatalysis with other catalytic methods in one-pot reactions is a powerful strategy. mdpi.com For example, a one-pot biooxidation-Wittig reaction has been developed in water, where an alcohol is first oxidized to an aldehyde by an enzyme, followed by a Wittig reaction to form an alkene. acs.org This demonstrates the potential for creating complex molecules from simple precursors in an environmentally friendly manner.
Advancements in Sustainable and Atom-Economical Synthetic Protocols Involving Bromoalkenes
The development of sustainable and atom-economical synthetic methods is a central goal in modern chemistry. For reactions involving bromoalkenes like this compound, this involves designing processes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
An example of a move towards more atom-economical processes is the use of diselenides as stable and atom-economical selenium reagents in the electrochemical vicinal amidoselenation of unactivated olefins. rsc.org This method operates under metal- and oxidant-free conditions and exhibits high atom economy. rsc.org
Hydrogen transfer reactions represent another sustainable approach. cardiff.ac.uk The "borrowing hydrogen" methodology, for instance, uses benign alcohols as alkylating agents, producing only water as a byproduct, making the process highly atom-economical. cardiff.ac.uk While not directly demonstrated with this compound, the principles can be applied to its derivatives.
The electrochemical generation of bromine from hydrobromic acid in flow reactors for bromination reactions is another example of a more sustainable protocol. rsc.org This method avoids the use of chemical oxidants and minimizes waste, contributing to a greener chemical process. rsc.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
